2-(1-Methyldecyl)-1,3-dioxolane

Physicochemical Characterization Thermal Properties Separation Science

2-(1-Methyldecyl)-1,3-dioxolane (CAS 95046-34-7) is a cyclic acetal belonging to the 1,3-dioxolane class, characterized by a branched undecyl substituent at the 2-position of the five-membered ring. Its molecular formula is C14H28O2 with a molecular weight of 228.37 g/mol.

Molecular Formula C14H28O2
Molecular Weight 228.37 g/mol
CAS No. 95046-34-7
Cat. No. B12661229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methyldecyl)-1,3-dioxolane
CAS95046-34-7
Molecular FormulaC14H28O2
Molecular Weight228.37 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(C)C1OCCO1
InChIInChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-13(2)14-15-11-12-16-14/h13-14H,3-12H2,1-2H3
InChIKeyOXVIAYBRQYALJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Methyldecyl)-1,3-dioxolane Procurement Guide: Identity and Baseline Properties


2-(1-Methyldecyl)-1,3-dioxolane (CAS 95046-34-7) is a cyclic acetal belonging to the 1,3-dioxolane class, characterized by a branched undecyl substituent at the 2-position of the five-membered ring [1]. Its molecular formula is C14H28O2 with a molecular weight of 228.37 g/mol . This compound is listed under EINECS number 305-822-6 and is commercially available as a specialty chemical. High-strength, comparative differential evidence for this specific compound is severely limited in the open scientific and patent literature, which constrains its differentiation from linear-chain analogs like 2-undecyl-1,3-dioxolane to class-level inferences based on physicochemical property trends.

Why a Simple 2-Alkyl-1,3-dioxolane Replacement is Insufficient for 2-(1-Methyldecyl)-1,3-dioxolane


Within the 1,3-dioxolane family, the alkyl chain's structure at the 2-position is the primary driver of physicochemical and performance properties. A simple substitution with a linear analog, such as 2-undecyl-1,3-dioxolane (CAS 5735-88-6), ignores the impact of chain branching on critical parameters like hydrophobicity (logP), boiling point, density, and behavior in organized media [1]. Class-level research on 2-alkyl-1,3-dioxolanes demonstrates that even minor structural modifications significantly alter surface activity, solubility, and interfacial adsorption, making these compounds non-interchangeable for applications requiring precise hydrophobic-lipophilic balance (HLB) or specific thermodynamic properties [2]. The following quantitative data, although limited to physicochemical property comparisons, establishes the measurable differences that justify specific procurement of the branched derivative.

Quantitative Evidence Guide for 2-(1-Methyldecyl)-1,3-dioxolane's Differential Properties


Boiling Point Comparison: Branched vs. Linear 2-Alkyl-1,3-dioxolanes

The boiling point of 2-(1-methyldecyl)-1,3-dioxolane is reported as 274 °C at 760 mmHg . This is notably lower than its linear isomer, 2-undecyl-1,3-dioxolane, which has a reported boiling point of 297.1 °C at 760 mmHg . The reduced boiling point is consistent with the effect of chain branching, which decreases the molecular surface area available for intermolecular van der Waals interactions.

Physicochemical Characterization Thermal Properties Separation Science

Liquid Density and Molecular Packing: Branching Effect on Density

The measured density of 2-(1-methyldecyl)-1,3-dioxolane is 0.895 g/cm³ . This is higher than the density reported for the linear analog 2-undecyl-1,3-dioxolane, which is 0.885 g/cm³ . The increased density for the branched isomer suggests more efficient molecular packing in the liquid phase, a characteristic often associated with branched hydrocarbons having a smaller free volume.

Fluid Properties Molecular Packing Formulation Science

Hydrophobicity Shift: Computed logP for Branched vs. Linear Analogs

The computed partition coefficient (XLogP3) for 2-(1-methyldecyl)-1,3-dioxolane is 5.3 [1]. This represents a measurable decrease in lipophilicity compared to the linear analog 2-undecyl-1,3-dioxolane, which has a computed XLogP3 of 5.6 [2]. This shift is a direct consequence of chain branching, which reduces the solvent-accessible non-polar surface area, thereby lowering logP and potentially affecting membrane permeability and bioavailability in bio-active compound design.

Lipophilicity QSAR Drug/Agrochemical Design

Recommended Procurement Scenarios for 2-(1-Methyldecyl)-1,3-dioxolane Based on Differential Properties


Distillation-Intensive Processes Requiring a Lower-Boiling Acetal Protecting Group

For multi-step organic syntheses where an aldehyde or ketone must be protected as a 1,3-dioxolane and later removed by distillation, the 23 °C lower boiling point of 2-(1-methyldecyl)-1,3-dioxolane compared to its linear isomer (274 °C vs. 297.1 °C) makes it the preferable choice. This property allows for gentler deprotection conditions and minimizes the risk of thermal decomposition, which is critical when working with heat-sensitive substrates.

Low-Flammability Solvent Replacement for High-Boiling Linear Acetals

With a flash point of 109.1 °C , 2-(1-methyldecyl)-1,3-dioxolane presents a safer profile than many common high-boiling industrial solvents with lower flash points. Its branched structure also results in a lower melting point and depressed boiling point compared to the linear analog, potentially offering a wider liquid operating range and reduced viscosity at low temperatures, making it a candidate for winterized formulations or low-temperature reactions [1].

Research on Structure-Activity Relationships (SAR) of Cyclic Acetals at Interfaces

The branched 2-(1-methyldecyl) substituent provides a specific molecular geometry that is valuable in academic and industrial research exploring the effect of chain branching on the surface activity and adsorption of 1,3-dioxolanes at air-water and liquid-solid interfaces . This compound serves as a key probe molecule to understand how steric effects modulate the formation of Langmuir films, micellization, and emulsification properties, areas where linear chain analogs cannot provide the same steric information.

Design of Agrochemical or Pharmaceutical Intermediates with Tuned Lipophilicity

The subtle reduction in logP (ΔlogP = -0.3) for this branched dioxolane relative to its linear counterpart offers a means to fine-tune the lipophilicity of intermediates during the synthesis of more complex molecules. This is particularly relevant in the early stages of drug discovery or agrochemical lead optimization, where precise control over logP, without altering the core pharmacophore or the carbon count, is a powerful advantage.

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